molecular formula C5H11OSi B6596400 Methicone CAS No. 9004-73-3

Methicone

Cat. No.: B6596400
CAS No.: 9004-73-3
M. Wt: 115.23 g/mol
InChI Key: TXYXVOOPRILIHR-UHFFFAOYSA-N
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Description

Methicone is a silicone-based compound commonly used in various cosmetic and personal care products. It is a type of organosilicon compound, specifically a methylated silicone, which provides excellent emollient properties and enhances the spreadability of products. This compound is known for its ability to create a smooth, silky texture and improve the water resistance of formulations .

Mechanism of Action

Target of Action

It’s known that polymethylhydrosiloxane is used in various industries, including cosmetics, adhesives, and coatings . In these applications, it interacts with different materials and substances, acting as a texture enhancer, cross-linking agent, and protective barrier, respectively .

Mode of Action

In cosmetics, Polymethylhydrosiloxane forms a thin film on the skin, improving the spreadability and feel of the product . In adhesives, it acts as a cross-linking agent, forming chemical bonds between polymer chains to create a strong and stable adhesive bond . In coatings, it forms a protective barrier on the surface, preventing water penetration and protecting against environmental damage .

Biochemical Pathways

For instance, in the formation of adhesives, it may influence polymerization reactions .

Pharmacokinetics

It’s known that polymethylhydrosiloxane is practically insoluble in water but soluble in most common organic solvents . This solubility profile may influence its bioavailability in different environments.

Result of Action

The molecular and cellular effects of CID 12487658’s action depend on its application. In cosmetics, it enhances texture and spreadability . In adhesives, it improves strength and durability . In coatings, it provides water repellency and weather resistance .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of CID 12487658. For instance, its solubility in different solvents can affect its distribution and effectiveness in various applications .

Preparation Methods

Methicone is synthesized through a process known as hydrosilylation, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a platinum catalyst and is carried out under mild conditions. The general reaction can be represented as follows:

R2SiH2+CH2=CH2R2SiCH2CH3R_2SiH_2 + CH_2=CH_2 \rightarrow R_2SiCH_2CH_3 R2​SiH2​+CH2​=CH2​→R2​SiCH2​CH3​

In industrial production, this compound is often prepared by reacting dimethylchlorosilane with water, followed by polymerization. This process involves the hydrolysis of dimethylchlorosilane to form silanol groups, which then undergo condensation to form the silicone polymer .

Chemical Reactions Analysis

Methicone primarily undergoes substitution reactions due to the presence of reactive silicon-hydrogen bonds. Common reagents used in these reactions include alkenes and alkynes, which react with this compound in the presence of a platinum catalyst. The major products formed from these reactions are various organosilicon compounds with different functional groups attached to the silicon atom .

Scientific Research Applications

Methicone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a hydrophobizing agent for powders, making them water-resistant and easily spreadable. This property is particularly useful in the formulation of mineral sunscreens and makeup products .

In biology and medicine, this compound is used in the development of drug delivery systems due to its biocompatibility and ability to form stable emulsions. It is also used in wound care products and scar treatment creams for its skin-conditioning properties .

In the industrial sector, this compound is used as a lubricant and release agent in various manufacturing processes. Its ability to reduce surface tension and improve the flow properties of materials makes it valuable in the production of plastics, rubber, and other materials .

Comparison with Similar Compounds

Methicone is often compared to other silicone-based compounds such as dithis compound and cyclothis compound. While all these compounds share similar emollient properties, this compound is unique in its ability to hydrophobize powders and improve the spreadability of formulations. Dithis compound, on the other hand, is more commonly used for its conditioning properties in hair and skin care products .

Similar compounds to this compound include:

This compound’s unique properties make it a valuable ingredient in various formulations, particularly where water resistance and spreadability are desired.

Properties

InChI

InChI=1S/C5H11OSi/c1-7-5-3-2-4-6-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYXVOOPRILIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733323
Record name 2-Methyl-1,2-oxasilinanato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70761-33-0, 9004-73-3
Record name 2-Methyl-1,2-oxasilinanato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly[oxy(methylsilylene)]
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